2,5,7-Trichloro-1H-benzo[d]imidazole
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Overview
Description
2,4,6-Trichloro-1H-benzimidazole is a heterocyclic aromatic compound characterized by a benzene ring fused to an imidazole ring, with chlorine atoms substituted at the 2, 4, and 6 positions. This compound is part of the benzimidazole family, known for its diverse pharmacological properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichloro-1H-benzo[d]imidazole typically involves the cyclization of o-phenylenediamine with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,4,6-Trichloro-1H-benzimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 2,5,7-Trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
- 2,4,5-Trichloro-1H-benzimidazole
- 2,4,6-Tribromo-1H-benzimidazole
- 2,4,6-Trichloro-1H-imidazole
Comparison: 2,4,6-Trichloro-1H-benzimidazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 2,4,5-trichloro-1H-benzimidazole, the position of the chlorine atoms can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C7H3Cl3N2 |
---|---|
Molecular Weight |
221.5 g/mol |
IUPAC Name |
2,4,6-trichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI Key |
BOSXUUUAOBZQGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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